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molecular formula C9H19NO B8703609 4-(Aminomethyl)-1-ethylcyclohexanol

4-(Aminomethyl)-1-ethylcyclohexanol

Cat. No. B8703609
M. Wt: 157.25 g/mol
InChI Key: NGPKQVZNMKZESQ-UHFFFAOYSA-N
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Patent
US09034875B2

Procedure details

A mixture of EXAMPLE 358A (500 mg) and 10% Pd/C (100 mg) in tetrahydrofuran (15 mL) was stirred under H2 for 3 hours. The insoluble material was removed by filtration, and the filtrate was concentrated to provide the title compound.
Name
mixture
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1([OH:21])[CH2:8][CH2:7][CH:6]([CH2:9][NH:10]C(=O)OCC2C=CC=CC=2)[CH2:5][CH2:4]1)[CH3:2]>O1CCCC1.[Pd]>[NH2:10][CH2:9][CH:6]1[CH2:7][CH2:8][C:3]([CH2:1][CH3:2])([OH:21])[CH2:4][CH2:5]1

Inputs

Step One
Name
mixture
Quantity
500 mg
Type
reactant
Smiles
C(C)C1(CCC(CC1)CNC(OCC1=CC=CC=C1)=O)O
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The insoluble material was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
NCC1CCC(CC1)(O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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